Cas no 2248357-60-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core linked to a phthalimide moiety via a carboxylate ester. This structure confers potential utility in medicinal chemistry and materials science due to its rigid, planar framework and functional group diversity. The presence of both electron-rich and electron-deficient regions enhances its suitability as a building block for bioactive molecules or optoelectronic materials. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific applications. The compound’s stability and well-defined reactivity profile make it a valuable intermediate in organic synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate structure
2248357-60-8 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS番号:2248357-60-8
MF:C17H11N3O4
メガワット:321.286943674088
CID:6150319
PubChem ID:165730343

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
    • 2248357-60-8
    • EN300-6516823
    • インチ: 1S/C17H11N3O4/c1-10-6-7-19-14(8-10)13(9-18-19)17(23)24-20-15(21)11-4-2-3-5-12(11)16(20)22/h2-9H,1H3
    • InChIKey: SPZHSTCAWPUFHQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=NN2C=CC(C)=CC2=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 321.07495584g/mol
  • どういたいしつりょう: 321.07495584g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 542
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 81Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516823-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
1.0g
$1229.0 2025-03-14
Enamine
EN300-6516823-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
0.1g
$1081.0 2025-03-14
Enamine
EN300-6516823-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
2.5g
$2408.0 2025-03-14
Enamine
EN300-6516823-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
10.0g
$5283.0 2025-03-14
Enamine
EN300-6516823-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
0.25g
$1131.0 2025-03-14
Enamine
EN300-6516823-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
0.5g
$1180.0 2025-03-14
Enamine
EN300-6516823-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
5.0g
$3562.0 2025-03-14
Enamine
EN300-6516823-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
2248357-60-8 95.0%
0.05g
$1032.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 2248357-60-8) in Modern Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 2248357-60-8) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and mechanistic appeal. The presence of multiple pharmacophoric elements, including the 1H-isoindol and pyrazolo[1,5-a]pyridine moieties, positions this compound as a promising scaffold for further derivatization and exploration.

In recent years, the development of novel heterocyclic compounds has been a cornerstone of drug discovery efforts. The 1,3-dioxo functional group within this molecule introduces a reactive site that can participate in various chemical transformations, making it an attractive platform for synthetic chemists. Furthermore, the 5-methylpyrazolo[1,5-a]pyridine component suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. This dual functionality has sparked interest in its utility as a lead compound for therapeutic applications.

One of the most compelling aspects of this compound is its structural complexity, which allows for diverse modifications while retaining core pharmacological properties. The isoindol scaffold is particularly noteworthy due to its prevalence in bioactive natural products and synthetic drugs. For instance, derivatives of isoindole have been explored for their antimicrobial and anti-inflammatory effects. By incorporating this motif into the pyrazolo[1,5-a]pyridine core of our compound, researchers aim to harness synergistic effects that could enhance therapeutic outcomes.

The dihydro moiety in the molecule further contributes to its versatility by providing a flexible region that can adapt to binding pockets in biological targets. This adaptability is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Additionally, the carboxylate group at the 3-position offers a site for further functionalization through esterification or amidation reactions, enabling the creation of libraries of analogs with tailored biological profiles.

Recent advances in computational chemistry have facilitated the rapid screening of such complex molecules for potential bioactivity. Virtual screening techniques combined with molecular docking have been employed to identify optimal binding poses of this compound against various targets. Preliminary studies suggest that derivatives of this scaffold may exhibit inhibitory activity against enzymes implicated in inflammatory diseases and cancer pathways. These findings underscore the importance of exploring novel heterocyclic systems like our compound.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 2248357-60-8) presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as cyclization reactions and functional group interconversions that require precise control over reaction conditions. Despite these challenges, recent methodologies have improved the efficiency and scalability of producing such complex molecules.

In conclusion, this compound exemplifies the innovative spirit driving modern chemical biology research. Its unique structural features make it a valuable candidate for further investigation into potential therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, molecules like this will play an increasingly pivotal role in shaping the future of drug discovery.

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